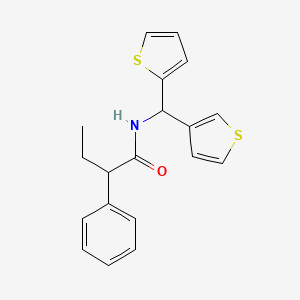
2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide involves multiple steps, starting from basic building blocks to the final product. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound with a similar phenyl and amide group, was achieved by reacting 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share the phenyl and amide motifs, was performed by creating a focused library of compounds as potential anticonvulsant agents . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide can be intricate, with various functional groups contributing to their overall shape and reactivity. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by hydrogen bonds and π-π interactions . This suggests that similar compounds may also exhibit complex intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with various electrophiles or nucleophiles. For instance, the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium led to the formation of a new dianion that could react with electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the compound may also participate in reactions that involve the addition of electrophiles to its molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide are influenced by their molecular structure. For example, the presence of phenyl and thiophenyl groups can affect the compound's solubility, melting point, and stability. The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated the importance of substituents on the aromatic ring in determining the inhibitory activity against lipoxygenase enzyme . This suggests that the physical and chemical properties of the compound may also be fine-tuned by the nature and position of its substituents.
Aplicaciones Científicas De Investigación
Novel Pyridine Derivatives as CB2 Agonists
Research has identified novel pyridine derivatives, including compounds structurally related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide, as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit promising in vivo efficacy in neuropathic pain models, highlighting their potential in pain management research (Chu et al., 2009).
Dual Inhibition of COX and LOX Pathways
S 19812, a butanamide derivative, has been evaluated for its analgesic and anti-inflammatory activities, demonstrating significant effects in various models of pain and inflammation. Its high gastric tolerance further underscores its therapeutic potential, offering insights into the development of safer anti-inflammatory agents (Tordjman et al., 2003).
Synthesis of Functionalized Cyclopropanes
The compound has also been explored as a precursor in the synthesis of functionalized cyclopropanes. This research demonstrates the versatility of such compounds in creating highly stereoselective cyclopropane derivatives, which have broad applications in medicinal chemistry and drug design (Tanaka et al., 1987).
Anticonvulsant Activity of Hybrid Compounds
Hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the structure of interest, have shown promising anticonvulsant properties. These findings contribute to the development of new antiepileptic drugs with improved safety profiles (Kamiński et al., 2016).
Anticancer Potential of Thiazole and Thiadiazole Derivatives
Compounds incorporating thiazole and 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activities, highlighting the therapeutic potential of structurally similar compounds in oncology (Gomha et al., 2017).
Mecanismo De Acción
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs continue to be a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . Additionally, amides also have a broad range of different applications in polymers, dyes, and liquid crystals .
Propiedades
IUPAC Name |
2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-2-16(14-7-4-3-5-8-14)19(21)20-18(15-10-12-22-13-15)17-9-6-11-23-17/h3-13,16,18H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUPUZWSIGHLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
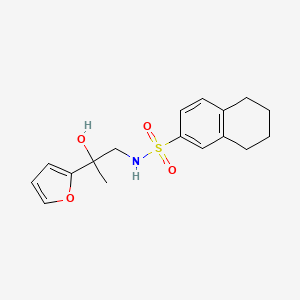
![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)
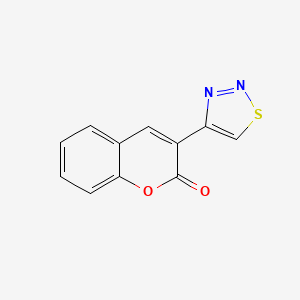
![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)
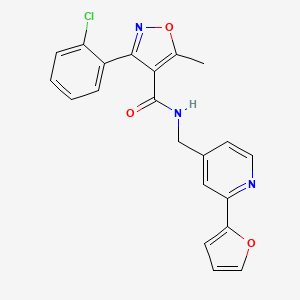
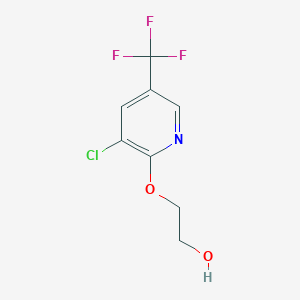
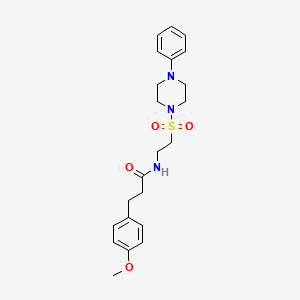
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)